

Chemical structure and functional groups of 5-Acetoxymethyl-2-furaldehyde

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Compound of Interest

Compound Name: 5-Acetoxymethyl-2-furaldehyde

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5-Acetoxymethyl-2-furaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxymethyl-2-furaldehyde (AMF) is a versatile furanic compound derived from renewable biomass resources. Its unique chemical structure, featuring an aldehyde, an acetate ester, and a furan ring, makes it a valuable platform chemical and a key intermediate in the synthesis of a wide range of value-added products. This technical guide provides an in-depth overview of the chemical structure, functional groups, physicochemical properties, and synthesis of **5-Acetoxymethyl-2-furaldehyde**. It also explores its current and potential applications, particularly in the pharmaceutical and flavor industries. Detailed experimental protocols for its synthesis and comprehensive spectral data are included to support further research and development.

Chemical Structure and Functional Groups

5-Acetoxymethyl-2-furaldehyde possesses a furan ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with an acetoxymethyl group.^[1] The core functional groups that dictate its chemical reactivity and properties are:

- **Furan Ring:** An aromatic five-membered heterocycle containing one oxygen atom.

- Aldehyde Group (-CHO): A reactive functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition.
- Ester Group (-COOCH₃): An acetate ester that can be hydrolyzed to the corresponding alcohol, 5-Hydroxymethylfurfural (HMF).

The presence of these functional groups allows for a wide array of chemical modifications, making AMF a versatile building block in organic synthesis.

Molecular Formula: C₈H₈O₄[\[1\]](#) IUPAC Name: (5-formylfuran-2-yl)methyl acetate[\[2\]](#) CAS

Registry Number: 10551-58-3[\[1\]](#) SMILES: CC(=O)OCC1=CC=C(O1)C=O[\[3\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **5-Acetoxymethyl-2-furaldehyde** is presented below. This data is essential for its handling, characterization, and application in various experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |
|------------------|--|---|
| Molecular Weight | 168.15 g/mol | |
| Melting Point | 53-55 °C | [4] |
| Boiling Point | 122 °C at 2 mmHg | [4] |
| Flash Point | 107.78 °C (226.00 °F) | [5] |
| Density | 1.230 g/cm ³ | [6] |
| Solubility | Soluble in water (1.028e+004 mg/L @ 25 °C, est.), slightly soluble in chloroform and methanol. | [4] [5] |
| Appearance | Off-white crystalline solid. | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **5-Acetoxymethyl-2-furaldehyde**.

| Technique | Key Data/Reference |
|----------------------------|--|
| ^1H NMR | Data available from various sources. |
| ^{13}C NMR | Spectra available, for instance, from Aldrich Chemical Company, Inc.[2] |
| Infrared (IR) Spectroscopy | IR spectra are available and can be found in the NIST Chemistry WebBook.[1][7][8][9] |
| Mass Spectrometry (MS) | Mass spectra (electron ionization) are accessible through the NIST Chemistry WebBook.[1][10][11] |
| Gas Chromatography (GC) | Retention indices on polar columns are documented.[12][13] |

Synthesis of 5-Acetoxymethyl-2-furaldehyde

Several synthetic routes to **5-Acetoxymethyl-2-furaldehyde** have been reported, often starting from biomass-derived precursors.

Synthesis from Furfuryl Acetate via Vilsmeier-Haack and Wittig Reactions

A two-step synthesis starting from furfuryl acetate provides an efficient route to **5-Acetoxymethyl-2-furaldehyde**. [14][15]

Experimental Protocol:

Step 1: Synthesis of 5-formyl-furfuryl acetate (**5-Acetoxymethyl-2-furaldehyde**)

This step involves a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl_3). [14][15] While the specific experimental details for this step are not fully elaborated in the provided search results, the general procedure for a Vilsmeier-Haack reaction on a furan ring would involve the slow addition of POCl_3 to a solution of the furan

derivative in DMF, typically at reduced temperatures, followed by heating to complete the reaction and subsequent aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde.

Step 2: Conversion to 5-Acetoxymethyl-2-vinylfuran (Optional Follow-on Reaction)

The aldehyde group of **5-Acetoxymethyl-2-furaldehyde** can be converted to a vinyl group via a Wittig reaction.^[14]

- Methyltriphenylphosphonium bromide (34.44 mmol) and diethyl ether (150 mL) are cooled to 0 °C under an argon atmosphere.
- While stirring, sodium hydride (NaH, 68.87 mmol) is added to the slurry.
- The mixture is stirred at 0 °C for 1 hour.
- **5-Acetoxymethyl-2-furaldehyde** (22.96 mmol) dissolved in diethyl ether (20 mL) is added slowly.
- The resulting black mixture is stirred for 24 hours and then neutralized with a 15% aqueous solution of sodium carbonate (Na₂CO₃).
- The aqueous layer is extracted three times with diethyl ether (100 mL each).
- The combined organic phases are purified by vacuum distillation (P = 2 × 10⁻¹ mbar, T = 50 °C) to yield an orange oil.^[14]

One-Pot Synthesis from Carbohydrates

A one-pot synthesis from carbohydrates using a zinc chloride/acetic acid catalyst system has been developed.^{[16][17]} This method is particularly attractive as it utilizes renewable starting materials.

Experimental Protocol:

While the specific, detailed protocol is part of a larger study, the key aspects of the reaction conditions are as follows:

- Reactants: Fructose (as a model carbohydrate).
- Catalyst System: Zinc chloride (ZnCl_2) in acetic acid (AcOH).
- Solvent and Reagent: Acetic acid serves as the catalyst, reagent, and solvent.[17]
- Temperature: The reaction temperature is a critical parameter, with a significant improvement in yield observed at 100 °C.[16]
- Reaction Time: A reaction time of 6 hours at 100 °C resulted in a 75% yield of **5-Acetoxymethyl-2-furaldehyde**. [16]

It was noted that higher concentrations of ZnCl_2 or fructose led to the formation of undesired by-products ("humins") and a decrease in the yield of the target molecule.[16]

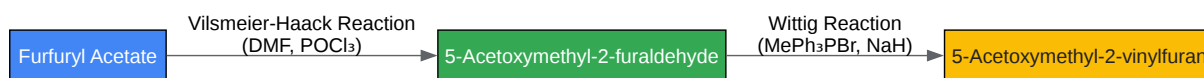
Applications and Biological Relevance

5-Acetoxymethyl-2-furaldehyde is a compound of interest in several fields, primarily due to its origins from renewable resources and its versatile chemical nature.

- Flavor and Fragrance Industry: It is a volatile flavor compound found in foods such as berrycactus and is considered a potential sweet taste modulator in traditional balsamic vinegar of Modena.[4][18] It has a characteristic baked bread odor.[5]
- Pharmaceutical and Agrochemical Synthesis: As a furan derivative, it serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. [19][20] Its furan core and reactive aldehyde group are key features for constructing novel drug candidates and agrochemicals.[20] The compound has been noted to exhibit antifungal and anticancer properties and may inhibit bacterial growth.[19]
- Biomaterials and Polymers: Furan-based compounds are increasingly being investigated as precursors for the development of sustainable polymers and materials.[21]

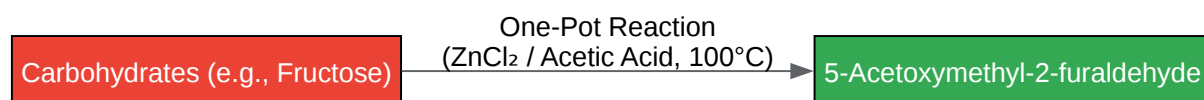
Logical and Experimental Workflows

The synthesis of **5-Acetoxymethyl-2-furaldehyde** and its subsequent transformations can be visualized as logical workflows.



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Caption: Synthesis of 5-Acetoxymethyl-2-vinylfuran from furfuryl acetate.



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Caption: One-pot synthesis of **5-Acetoxymethyl-2-furaldehyde** from carbohydrates.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-Acetoxymethyl-2-furaldehyde** is classified as causing serious eye irritation.[2] Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this compound.[18] It is also classified as a combustible solid.[18]

Conclusion

5-Acetoxymethyl-2-furaldehyde is a highly functionalized and valuable platform chemical with significant potential in various industrial sectors. Its synthesis from renewable resources further enhances its appeal as a sustainable chemical intermediate. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and professionals in drug development, materials science, and related fields. The detailed experimental protocols and compiled data serve as a foundation for future innovation and utilization of this versatile furan derivative.

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